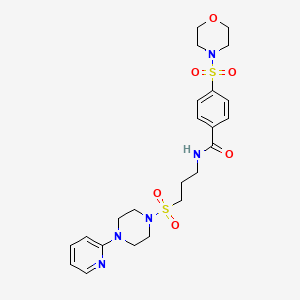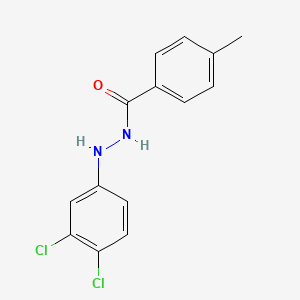
N'-(3,4-二氯苯基)-4-甲基苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenyl group and a methylbenzohydrazide moiety
科学研究应用
N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a chemical compound that has a similar structure to Propanil , a widely used contact herbicide . The primary targets of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are likely to be similar to those of Propanil, which primarily targets the photosynthesis process in plants .
Mode of Action
The mode of action of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is likely to involve the inhibition of photosynthesis and CO2 fixation in plants . This is achieved by inhibiting the electron transport chain reaction, which prevents the conversion of CO2 to carbohydrate precursors . This inhibition hinders the further development of the plant .
Biochemical Pathways
The biochemical pathways affected by N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are those involved in photosynthesis . By inhibiting the electron transport chain reaction, the compound disrupts the photosynthetic reactions that capture sunlight energy and yield molecules with high energy content . This disruption affects the plant’s ability to convert light energy into chemical energy, impacting the plant’s growth and development .
Pharmacokinetics
Propanil is known to undergo extensive first-pass oxidation to form a weakly active metabolite .
Result of Action
The result of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide’s action is the inhibition of plant growth and development . By disrupting the photosynthetic process, the compound prevents the plant from converting light energy into chemical energy, which is crucial for the plant’s growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: A similar compound with herbicidal properties.
3,4-dichloromethylphenidate: A stimulant drug with structural similarities.
Uniqueness
N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is unique due to its specific combination of dichlorophenyl and methylbenzohydrazide groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQTZJKTTKLZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
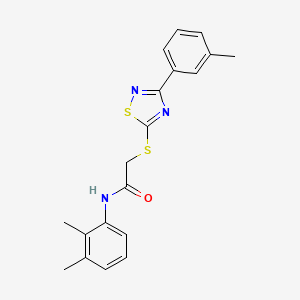
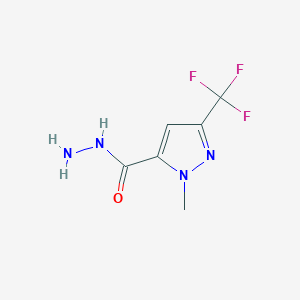
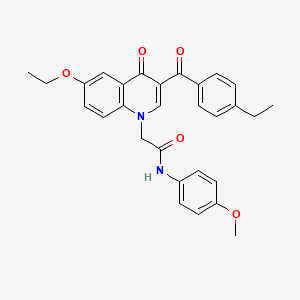
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)
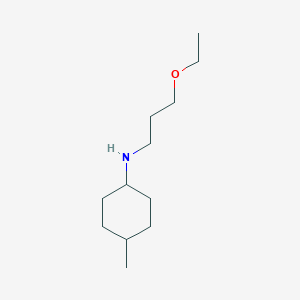
![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)
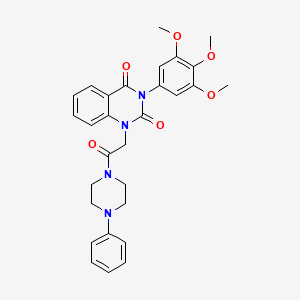
![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
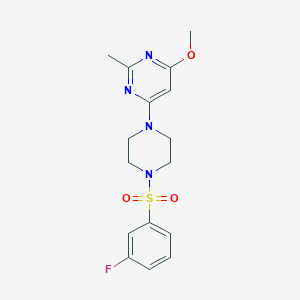
![1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2361463.png)
![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)
